![molecular formula C9H10N2O2S B2651614 1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 1039758-64-9](/img/structure/B2651614.png)

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives that act as antivirulence agents inhibiting Staphylococcus aureus biofilm formation . It has an empirical formula of C7H10N2O2, a CAS Number of 50920-65-5, and a molecular weight of 154.17 .

Synthesis Analysis

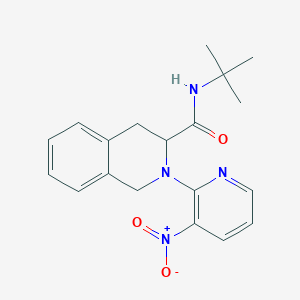

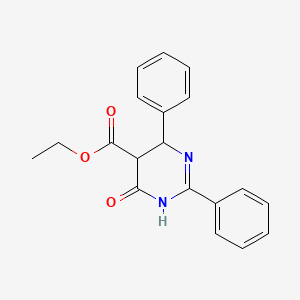

The synthesis of “1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid” involves several steps. The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-6-carbohydrazide, is prepared by Gewald’s synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-6-carboxylate . This intermediate then reacts with various reagents to afford different fused and polyfunctional substituted compounds .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” can be represented by the SMILES stringCCn1nc(C)cc1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound “this compound” is used as a reagent in the synthesis of new class of 2-phenylhydrazinylidene derivatives . It can also react with diethylmalonate followed by hydrazinolysis by hydrazine hydrate to yield the pyrazolothienopyrimidinyl acetohydrazide .Physical And Chemical Properties Analysis

The compound “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a solid with a melting point of 132-145 °C . It has an assay of 97% .Scientific Research Applications

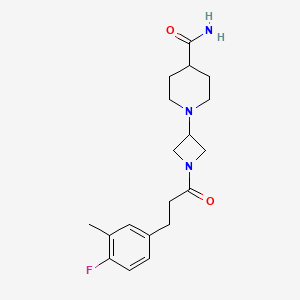

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as pyrazole carboxylic acid derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds serve as key scaffolds in the development of new therapeutic agents with antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties (Cetin, 2020). The versatility in chemical structures and biological functions underscores the importance of such heterocyclic compounds in drug discovery and development.

Biological Activity and Pharmacological Potential

Research on heterocyclic compounds, including pyrazole derivatives, has identified significant pharmacological potential. These compounds have been explored for their ability to target a wide range of biological pathways and diseases. For instance, pyrazolines, closely related to pyrazoles, have been noted for their antimicrobial, anti-inflammatory, and anticancer activities, suggesting a broad spectrum of therapeutic applications (Shaaban, Mayhoub, & Farag, 2012). The ongoing research into these compounds emphasizes their potential in addressing various health challenges.

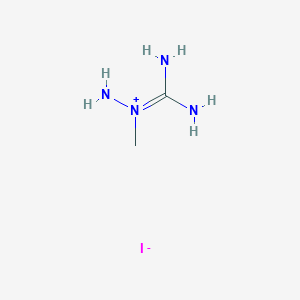

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of heterocyclic compounds are central to their applications in scientific research. Techniques such as the Knoevenagel condensation have been utilized to generate a wide array of biologically active molecules, showcasing the critical role of chemical synthesis in expanding the utility of these compounds (Tokala, Bora, & Shankaraiah, 2022). Such methodologies enable the development of novel compounds with potential therapeutic benefits.

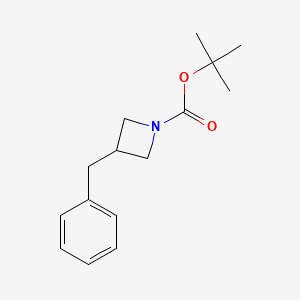

Environmental and Health Implications

Research also extends into understanding the environmental and health implications of various chemical compounds. For example, studies on carboxylic acids highlight their roles in microbial inhibition and environmental toxicity, offering insights into the broader impacts of chemical substances beyond their pharmacological applications (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-3-11-8-6(5(2)10-11)4-7(14-8)9(12)13/h4H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCBBVVAJWMHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(S2)C(=O)O)C(=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)